molecular formula C19H23NO3S B2932495 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1421453-87-3

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2932495
CAS RN: 1421453-87-3
M. Wt: 345.46
InChI Key: XNNOGVYZCMBRLS-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), a carboxamide group (a combination of a carbonyl group and an amine), and a tetrahydropyran ring (a six-membered ring containing five carbon atoms and an oxygen atom). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, carboxamide, and tetrahydropyran groups. These groups would likely contribute to the overall polarity of the molecule and could participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Antidepressant Activity

Research has demonstrated the synthesis of thiophene-based compounds with significant antidepressant activity. For instance, a study detailed the synthesis of a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, evaluated for their antidepressant and neurotoxicity screening. The compounds exhibited promising antidepressant activities in behavioral investigations, suggesting their potential as therapeutic medications for depression (Mathew, Suresh, & Anbazhagan, 2014).

Crystal Structure and Molecular Analysis

Another study focused on the crystal structure and molecular analysis of a synthesized compound, showcasing its potential for further biological applications. This research underscores the importance of understanding the molecular and crystallographic characteristics of such compounds, which can provide insights into their interactions and potential applications (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Practical Synthesis for CCR5 Antagonists

A practical synthesis method was developed for an orally active CCR5 antagonist, demonstrating the compound's relevance in creating therapeutic agents targeting CCR5, a crucial receptor involved in various diseases. This research highlights the compound's utility in drug development processes, offering a new, efficient synthesis route (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Antimicrobial Activity

Further research into thiophene-based compounds has revealed their potential antimicrobial activities. A study synthesized various thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities. This finding suggests the compound's utility in developing new antimicrobial agents (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

Heterocyclic Synthesis

Investigations into heterocyclic synthesis utilizing thiophenylhydrazonoacetates have provided valuable insights into the synthesis of various heterocyclic derivatives. These studies contribute to the broader understanding of heterocyclic chemistry and its applications in developing pharmacologically active compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-16(17-7-4-14-24-17)8-11-20-18(22)19(9-12-23-13-10-19)15-5-2-1-3-6-15/h1-7,14,16,21H,8-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNOGVYZCMBRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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